molecular formula C12H9ClO2 B1367139 6-Methoxynaphthalene-2-carbonyl chloride CAS No. 58601-32-4

6-Methoxynaphthalene-2-carbonyl chloride

Cat. No.: B1367139
CAS No.: 58601-32-4
M. Wt: 220.65 g/mol
InChI Key: IKTDAFGJXADTPY-UHFFFAOYSA-N
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Description

6-Methoxynaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol. This compound is a crucial intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxynaphthalene-2-carbonyl chloride can be synthesized through the reaction of 6-methoxynaphthalene-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction is as follows:

6-Methoxynaphthalene-2-carboxylic acid+SOCl26-Methoxynaphthalene-2-carbonyl chloride+SO2+HCl\text{6-Methoxynaphthalene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 6-Methoxynaphthalene-2-carboxylic acid+SOCl2​→6-Methoxynaphthalene-2-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Electrophilic Aromatic Substitution: The methoxy group on the naphthalene ring activates the aromatic system towards electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used under controlled conditions to introduce substituents onto the aromatic ring.

Major Products

    Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols.

    Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

6-Methoxynaphthalene-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a lead compound in the development of new drugs for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxynaphthalene-2-carboxylic acid
  • 6-Methoxynaphthalene-2-sulfonyl chloride
  • 6-Methoxy-2-naphthaldehyde

Uniqueness

6-Methoxynaphthalene-2-carbonyl chloride is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its methoxy group also enhances the reactivity of the naphthalene ring towards electrophilic aromatic substitution, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-methoxynaphthalene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTDAFGJXADTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503981
Record name 6-Methoxynaphthalene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58601-32-4
Record name 6-Methoxynaphthalene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 6-methoxy-2-naphthoyl chloride in the synthesis of novel chemosensitizing agents?

A1: 6-methoxy-2-naphthoyl chloride serves as a crucial building block in synthesizing a series of N-substituted-6-methoxynaphthalene-2-carboxamides. [] These newly synthesized compounds are being investigated for their potential to reverse adriamycin resistance in cancer cells. The chloride readily reacts with various 3-(heteroaryl)propyl amines, forming the amide bond that characterizes this class of compounds. []

Q2: How does the structure of 6-methoxy-2-naphthoyl chloride influence its reactivity in solvolysis reactions?

A2: The presence of the methoxy group at the 6-position of the naphthalene ring significantly influences the reactivity of 6-methoxy-2-naphthoyl chloride in solvolysis reactions. [] Studies comparing its reactivity to other naphthoyl chlorides reveal that the electron-donating nature of the methoxy group promotes a more SN1-like reaction mechanism. This indicates that the rate-determining step involves the formation of a carbocation intermediate, influenced by the electron-donating effect of the methoxy substituent. []

Q3: What are the potential applications of N-substituted-6-methoxynaphthalene-2-carboxamides in cancer treatment?

A3: In vitro studies on N-substituted-6-methoxynaphthalene-2-carboxamides, synthesized using 6-methoxy-2-naphthoyl chloride, show promise as potential chemosensitizing agents. [] Specifically, these compounds demonstrated an ability to reverse adriamycin resistance in P388 murine lymphocytic leukemia cells. [] This suggests that they could potentially enhance the efficacy of existing chemotherapy drugs like adriamycin, improving treatment outcomes for cancer patients.

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